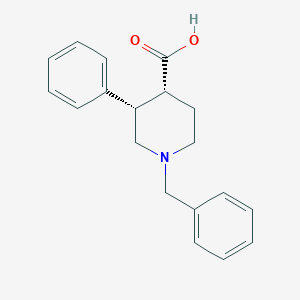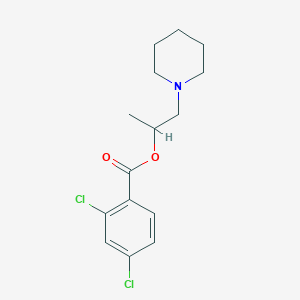
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a member of the pyridine family of compounds and has been found to possess a range of biochemical and physiological effects. In
Wirkmechanismus
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide inhibits FAAH by binding to the enzyme's active site, which prevents it from breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of another class of endocannabinoids. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory effects and to modulate the activity of ion channels involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and MAGL, making it a useful tool for studying the role of endocannabinoids in physiological processes. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide is also relatively stable and has good solubility in organic solvents. However, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has poor aqueous solubility, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH and MAGL. This could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the investigation of the therapeutic potential of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators for a range of conditions, including pain, anxiety, and depression. Finally, there is a need for further research on the biochemical and physiological effects of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators to better understand their mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a range of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic implications for a range of conditions, including pain, anxiety, and depression.
Eigenschaften
Produktname |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Molekularformel |
C14H13ClN2O2 |
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-2-10(3-6-12)8-14(18)17-13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
QQBZHYPJOYHYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)




![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)